2-Chloro-N4-methylpyrimidine-4,5-diamine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, was achieved from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride . Another study reported the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . These methods could potentially be adapted for the synthesis of 2-Chloro-N4-methylpyrimidine-4,5-diamine by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography, FT-IR, FT-Raman, and NMR spectroscopy. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined using X-ray crystallography, revealing a monoclinic crystal system and the presence of intramolecular hydrogen bonding . Similarly, the molecular structure of another derivative, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated using both experimental and theoretical techniques, showing good agreement between theoretical and experimental values .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including substitution, oxidation, and cyclization. The reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines in boiling ethanol afforded 4-amino-5-bromo-2-substituted aminopyrimidines . Another study described the one-pot sequential substitution of chlorides in 4,6-dichloro-2-methylthio-5-nitropyrimidine with secondary and primary amines, followed by oxidation and reduction steps to yield tetrasubstituted purines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted and analyzed using computational methods such as density functional theory (DFT). Quantum chemical calculations were performed on 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine to determine its optimized geometry, NMR chemical shifts, and nonlinear optical parameters . These properties are crucial for understanding the reactivity and potential applications of the compound in various fields, including pharmaceuticals.
Scientific Research Applications
1. Synthesis of 2-anilinopyrimidines
- Application Summary: 2-Chloro-N4-methylpyrimidine-4,5-diamine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their biological activity. This includes potential bioactivity, fungicidal and pesticidal properties, and antiproliferative activity against cancer cell lines .
- Methods of Application: The compound is reacted with differently substituted anilines under microwave conditions. The substituents have a significant impact on the course and efficiency of the reaction .
- Results: The results demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
2. Antifungal Activities
- Application Summary: Pyrimidine derivatives, including those synthesized from 2-Chloro-N4-methylpyrimidine-4,5-diamine, have been evaluated for their antifungal activities against fourteen phytopathogenic fungi .
- Methods of Application: The compound is used in the synthesis of new pyrimidine derivatives, which are then tested for their antifungal activities .
- Results: Most of the synthesized compounds showed fungicidal activities, with some being more potent than the control fungicides .
3. Anticancer Activities
- Application Summary: Pyrimidine derivatives, including those synthesized from 2-Chloro-N4-methylpyrimidine-4,5-diamine, have been evaluated for their anticancer activities. These compounds have been found to modulate myeloid leukemia and breast cancer .
- Methods of Application: The compound is used in the synthesis of new pyrimidine derivatives, which are then tested for their anticancer activities .
- Results: Some of the synthesized compounds showed potent anticancer activities, with some being more effective than the control drugs .
4. Antimicrobial Activities
- Application Summary: Pyrimidine derivatives synthesized from 2-Chloro-N4-methylpyrimidine-4,5-diamine have been evaluated for their antimicrobial activities .
- Methods of Application: The compound is used in the synthesis of new pyrimidine derivatives, which are then tested for their antimicrobial activities .
- Results: Most of the synthesized compounds showed potent antimicrobial activities .
properties
IUPAC Name |
2-chloro-4-N-methylpyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-8-4-3(7)2-9-5(6)10-4/h2H,7H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGJDQNGSRECJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428063 | |
Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N4-methylpyrimidine-4,5-diamine | |
CAS RN |
17587-95-0 | |
Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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